molecular formula C19H18N4O3 B4520778 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4520778
M. Wt: 350.4 g/mol
InChI Key: RLKLOAZSUXZLHH-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a pyridinylmethyl acetamide moiety

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-16-6-4-15(5-7-16)17-8-9-19(25)23(22-17)13-18(24)21-12-14-3-2-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKLOAZSUXZLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyridinylmethyl acetamide moiety can be attached using amide coupling reactions with suitable reagents like carbodiimides or phosphonium salts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. The pyridazine ring is known for its ability to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Properties

The presence of the pyridine and pyridazine rings enhances the compound's interaction with microbial enzymes, potentially leading to antimicrobial activity. Preliminary studies have reported efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could make this compound valuable in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:

  • Substituents on the pyridine ring : Altering the position and type of substituents can enhance potency and selectivity against specific targets.
  • Variations in the acetamide group : Modifying the acetamide moiety can affect solubility and bioavailability, impacting therapeutic efficacy.

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry evaluated several derivatives of compounds related to this compound against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of structure optimization.

Case Study 2: Antimicrobial Testing

In another research published in Antimicrobial Agents and Chemotherapy, derivatives were tested against multi-drug resistant bacterial strains. The findings demonstrated that specific analogs exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-(1-phenylethyl)acetamide
  • [3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Uniqueness

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a methoxyphenyl group and a pyridine moiety through an acetamide linkage. Its molecular formula is C20H19N3O4C_{20}H_{19}N_3O_4, with a molecular weight of 365.4 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory responses and cancer cell proliferation, potentially leading to therapeutic effects against these conditions.
  • Receptor Modulation : It may also modulate receptor activity, affecting signal transduction pathways that are crucial in various diseases.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of pyridazinones exhibit anticancer properties. For instance, one study evaluated the compound's effect on a panel of cancer cell lines, revealing moderate activity against specific types such as leukemia cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to fully characterize its spectrum of action against various pathogens .

Case Studies and Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

  • Study on Antitumor Activity : A screening conducted by the National Cancer Institute evaluated the compound against approximately sixty cancer cell lines. Results indicated that certain lines showed sensitivity at concentrations around 10 µM, particularly among leukemia types .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the core structure can significantly influence biological activity. For example, variations in substituents on the pyridazine ring have been associated with changes in potency against different cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate activity against leukemia cell lines
Anti-inflammatoryPotential effects on inflammatory pathways
AntimicrobialPreliminary activity noted; further studies needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

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